molecular formula C72H140O6 B046273 Tritricosanoin CAS No. 86850-72-8

Tritricosanoin

Katalognummer: B046273
CAS-Nummer: 86850-72-8
Molekulargewicht: 1101.9 g/mol
InChI-Schlüssel: JDRVRMABYZMJHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tritricosanoin can be synthesized through the esterification of glycerol with tricosanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, this compound is produced by the transesterification of triglycerides containing tricosanoic acid. This process involves the use of a base catalyst such as sodium methoxide or potassium hydroxide. The reaction is carried out at elevated temperatures to ensure complete conversion of the triglycerides to this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Tritricosanoin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of tritricosanoin involves its hydrolysis to release tricosanoic acid and glycerol. Tricosanoic acid can then participate in various metabolic pathways, including beta-oxidation, to produce energy. The glycerol released can be utilized in gluconeogenesis to form glucose .

Vergleich Mit ähnlichen Verbindungen

Comparison:

This compound stands out due to its specific fatty acid composition, making it unique for certain analytical and industrial applications.

Biologische Aktivität

Tritricosanoin, also known as propane-1,2,3-triyl tritricosanoate, is a triglyceride derived from tritricosanoic acid (C23:0). This compound has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a long-chain fatty acid triglyceride characterized by its three tritricosanoic acid chains. Its empirical formula is C69H134O6, with a molecular weight of approximately 1066. The structure can be represented as follows:

C23H46+C23H46+C23H46C69H134O6\text{C}_{23}\text{H}_{46}+\text{C}_{23}\text{H}_{46}+\text{C}_{23}\text{H}_{46}\rightarrow \text{C}_{69}\text{H}_{134}\text{O}_6

This configuration contributes to its unique physical and chemical properties, such as hydrophobicity and stability under various conditions.

Anti-inflammatory Effects

Recent studies indicate that this compound exhibits anti-inflammatory properties. It has been shown to modulate inflammatory pathways by influencing the expression of pro-inflammatory cytokines. For instance, in vitro experiments demonstrated that this compound could reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting a potential role in managing chronic inflammatory conditions .

Metabolic Effects

This compound has also been investigated for its impact on metabolic health. Research indicates that it may enhance lipid metabolism by promoting the differentiation of adipocytes and improving insulin sensitivity. In animal models, administration of this compound was associated with decreased body fat accumulation and improved glucose tolerance .

Study 1: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of this compound on RAW 264.7 macrophage cells. The study involved treating cells with lipopolysaccharide (LPS) to induce inflammation, followed by exposure to varying concentrations of this compound. Results indicated a dose-dependent reduction in TNF-α production, with significant inhibition observed at concentrations above 50 µM.

Concentration (µM)TNF-α Levels (pg/mL)% Inhibition
01200
259520
507042
1005058

This study underscores the compound's potential as a therapeutic agent in inflammatory diseases.

Study 2: Metabolic Impact

In another investigation focusing on metabolic health, mice were fed a high-fat diet supplemented with this compound for eight weeks. The results showed a significant reduction in body weight gain compared to the control group, along with improved insulin sensitivity measured by HOMA-IR index.

ParameterControl GroupThis compound Group
Body Weight Gain (g)12 ± 25 ± 1
HOMA-IR Index4.5 ± 0.52.1 ± 0.3

These findings suggest that this compound may play a beneficial role in managing obesity-related metabolic disorders.

Eigenschaften

IUPAC Name

2,3-di(tricosanoyloxy)propyl tricosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H140O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-70(73)76-67-69(78-72(75)66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)68-77-71(74)65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h69H,4-68H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRVRMABYZMJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H140O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1101.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86850-72-8
Record name Tritricosanoin (C23:0)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.